

Post-Translational Modifications of SASS6 Protein: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Spindle Assembly Abnormal Protein 6 (SASS6) is a cornerstone in the intricate process of centriole duplication, a fundamental event for maintaining genomic stability during cell division. The precise regulation of SASS6 function and stability is paramount, and this is largely achieved through a series of post-translational modifications (PTMs). This technical guide provides a comprehensive overview of the known PTMs of the SASS6 protein, with a focus on phosphorylation and ubiquitination. It details the enzymatic machinery involved, the functional consequences of these modifications, and the signaling pathways that govern these events. This document is intended to serve as a valuable resource for researchers investigating centriole biology and for professionals in drug development targeting cell cycle regulation.

Core Post-Translational Modifications of SASS6

The primary PTMs identified on SASS6 are phosphorylation and ubiquitination, which critically regulate its localization, interaction with other proteins, and ultimately its stability.

Phosphorylation of SASS6

Phosphorylation of SASS6 is a key event that primes it for its role in centriole assembly. The primary kinase responsible for SASS6 phosphorylation in the context of centriole duplication is Polo-like kinase 4 (Plk4).







Key Kinases and their Functional Roles:

- Polo-like kinase 4 (Plk4): Plk4 is a master regulator of centriole duplication. It phosphorylates STIL (SCL/TAL1 interrupting locus), which then recruits SASS6 to the base of the mother centriole.[1][2] While direct phosphorylation of SASS6 by Plk4 has been suggested to be important for cartwheel assembly, the primary role of Plk4 appears to be the phosphorylation of STIL (Ana2 in Drosophila), creating a binding site for SASS6.[1][3] This phosphorylation-dependent interaction is crucial for the initiation of procentriole formation.[2]
- Cyclin-dependent kinase 1 (CDK-1): In C. elegans, CDK-1 has been shown to phosphorylate
 the C-terminus of SAS-6. This modification disrupts the multivalent interactions of SAS-6,
 leading to the disassembly of the centriolar cartwheel, a critical step for centrosome
 elimination during oogenesis.

Quantitative Data on SASS6 Phosphorylation:

While mass spectrometry has been employed to identify phosphorylation sites on proteins involved in centriole duplication, specific, comprehensive quantitative phosphoproteomic data for human SASS6 is not readily available in public databases or literature in a consolidated tabular format. The table below summarizes the key phosphorylation events and their functional significance based on available literature.



Kinase	Species	Region/Residu e(s)	Functional Consequence	Reference(s)
Plk4	Multiple	Indirectly regulates SASS6 recruitment	Phosphorylates STIL/Ana2 to create a SASS6 binding site, initiating cartwheel assembly.	[1][2][3]
CDK-1	C. elegans	C-terminus	Promotes cartwheel disassembly and centrosome elimination in oocytes.	N/A

Ubiquitination of SASS6

Ubiquitination of SASS6 is a critical mechanism for controlling its protein levels, thereby preventing centriole overduplication. Several E3 ubiquitin ligases have been identified to target SASS6 for proteasomal degradation at different stages of the cell cycle.

Key E3 Ligases and their Functional Roles:

- SCF (Skp1-Cul1-F-box) Complex:
 - FBXW5: The SCF-FBXW5 E3 ubiquitin ligase complex targets SASS6 for ubiquitination and degradation during the S phase.[4][5] This activity is negatively regulated by Plk4, which phosphorylates FBXW5 to inhibit its ability to ubiquitylate SASS6.[4][5]
 - FBXW7: The SCF-FBXW7 complex also targets SASS6 for degradation. Loss of FBXW7
 leads to SASS6 stabilization and the formation of supernumerary centrioles.[6]
- Anaphase-Promoting Complex/Cyclosome (APC/C):



 APC/C-Cdh1: During late mitosis and G1 phase, the APC/C complex, with its co-activator Cdh1, targets SASS6 for degradation.[7][8][9] This ensures that SASS6 levels are low before the onset of the next S phase, preventing premature or excessive centriole duplication.[10]

Quantitative Data on SASS6 Ubiquitination:

Similar to phosphorylation, while the involvement of specific E3 ligases in SASS6 degradation is well-established, detailed quantitative data on the ubiquitination status of SASS6 in different cell cycle phases or upon manipulation of these E3 ligases is not available in a summarized format. The following table outlines the key ubiquitination events and their consequences.

E3 Ligase Complex	Co- activator/Subs trate Receptor	Cell Cycle Phase	Functional Consequence	Reference(s)
SCF	FBXW5	S Phase	Degradation of SASS6 to prevent centriole reduplication.	[4][5]
SCF	FBXW7	Not specified	Degradation of SASS6 to control centriole number.	[6]
APC/C	Cdh1	Late Mitosis / G1	Degradation of SASS6 to reset the centriole duplication cycle.	[7][8][9][10]

Other Potential Post-Translational Modifications

While phosphorylation and ubiquitination are the most extensively studied PTMs of SASS6, the possibility of other modifications such as acetylation, methylation, or SUMOylation cannot be entirely ruled out. However, current literature lacks significant evidence for the widespread occurrence or functional relevance of these PTMs on SASS6. Further research employing sensitive proteomic approaches is required to explore these possibilities.



Signaling Pathways and Experimental Workflows SASS6 Phosphorylation-Dependent Recruitment Pathway

The initiation of centriole duplication is tightly controlled by a Plk4-mediated signaling cascade. The following diagram illustrates the key steps leading to the recruitment of SASS6 to the procentriole assembly site.



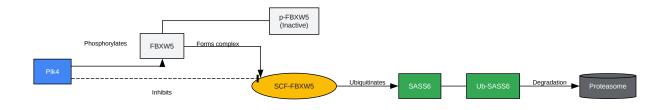
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Caption: Plk4-mediated phosphorylation of STIL creates a binding site for SASS6, initiating procentriole assembly.

SASS6 Degradation Pathways

The levels of SASS6 are meticulously controlled throughout the cell cycle by distinct E3 ubiquitin ligase complexes. The diagrams below depict the SCF and APC/C-mediated degradation pathways of SASS6.

SCF-Mediated Degradation of SASS6 in S Phase:

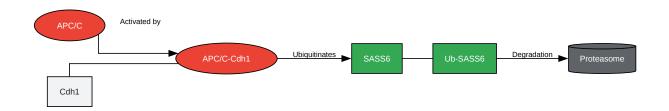


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Caption: In S phase, SCF-FBXW5 targets SASS6 for degradation, a process inhibited by Plk4 phosphorylation of FBXW5.

APC/C-Cdh1-Mediated Degradation of SASS6 in Late Mitosis/G1:



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Caption: APC/C-Cdh1 mediates the degradation of SASS6 during late mitosis and G1 to reset the centriole cycle.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of SASS6 post-translational modifications.

In Vitro Kinase Assay for SASS6 Phosphorylation by Plk4

This protocol is adapted from studies investigating the phosphorylation of centriolar proteins by Plk4.

Objective: To determine if Plk4 can directly phosphorylate SASS6 or a SASS6-interacting protein like STIL in vitro.

Materials:

- Recombinant purified human Plk4 (active and kinase-dead mutants).
- Recombinant purified human SASS6 and/or STIL protein.



- Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄).
- [y-32P]ATP (for radioactive detection) or cold ATP.
- SDS-PAGE gels and electrophoresis apparatus.
- Phosphorimager or equipment for Western blotting.
- Anti-SASS6, anti-STIL, and anti-phospho-serine/threonine antibodies.

Procedure:

- Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture by combining the kinase buffer, recombinant Plk4 (active or kinase-dead as a negative control), and the substrate protein (SASS6 or STIL).
- Initiation: Start the reaction by adding ATP. For radioactive assays, add [γ - 32 P]ATP. For non-radioactive assays, add cold ATP.
- Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
- Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
- Analysis:
 - Radioactive Detection: Separate the proteins by SDS-PAGE. Dry the gel and expose it to a phosphorimager screen to detect the incorporation of ³²P.
 - Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with anti-SASS6 or anti-STIL antibodies to confirm protein loading and with pan- or site-specific phospho-antibodies to detect phosphorylation.

In Vitro Ubiquitination Assay for SASS6

This protocol is a generalized procedure for assessing the ubiquitination of a substrate protein by a specific E3 ligase complex.



Objective: To determine if SCF-FBXW5 or APC/C-Cdh1 can directly ubiquitinate SASS6 in vitro.

Materials:

- Recombinant purified human SASS6.
- Recombinant purified components of the E3 ligase complex (e.g., SCF-FBXW5 or APC/C-Cdh1).
- E1 ubiquitin-activating enzyme.
- E2 ubiquitin-conjugating enzyme (e.g., Ube2D family for SCF, Ube2C/Ube2S for APC/C).
- Ubiquitin.
- Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT).
- ATP regeneration system (e.g., creatine kinase and phosphocreatine).
- SDS-PAGE gels and Western blotting apparatus.
- Anti-SASS6 and anti-ubiquitin antibodies.

Procedure:

- Reaction Setup: In a microcentrifuge tube, combine the ubiquitination buffer, E1, E2, ubiquitin, ATP regeneration system, the E3 ligase complex, and the SASS6 substrate.
- Initiation: Start the reaction by adding ATP.
- Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
- Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
- Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
 Perform a Western blot using an anti-SASS6 antibody to detect a ladder of higher molecular



weight bands corresponding to polyubiquitinated SASS6. Confirm the presence of ubiquitin on SASS6 by probing with an anti-ubiquitin antibody.

Mass Spectrometry for PTM Site Identification

This is a general workflow for identifying phosphorylation or ubiquitination sites on SASS6 from cell lysates.

Objective: To identify the specific amino acid residues on SASS6 that are post-translationally modified.

Procedure:

- Protein Immunoprecipitation:
 - Lyse cells expressing endogenous or tagged SASS6 under conditions that preserve PTMs (i.e., with phosphatase and deubiquitinase inhibitors).
 - Immunoprecipitate SASS6 using a specific antibody conjugated to beads.
 - Wash the beads extensively to remove non-specific binding proteins.
- In-gel or In-solution Digestion:
 - Elute the immunoprecipitated SASS6 and separate it by SDS-PAGE. Excise the corresponding band and perform in-gel digestion with a protease (e.g., trypsin).
 - Alternatively, perform in-solution digestion of the bead-bound protein.
- Enrichment of Modified Peptides (Optional but Recommended):
 - For phosphopeptides, use enrichment techniques such as Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).
 - For ubiquitinated peptides (after trypsin digestion, a di-glycine remnant remains on the modified lysine), use antibodies that recognize this remnant for enrichment.
- LC-MS/MS Analysis:



- Analyze the resulting peptide mixture by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
- Data Analysis:
 - Search the acquired MS/MS spectra against a protein database containing the SASS6 sequence using specialized software (e.g., MaxQuant, Proteome Discoverer).
 - The software will identify peptides and localize the PTMs to specific amino acid residues with a certain probability score.

Conclusion

The post-translational modifications of SASS6, primarily phosphorylation and ubiquitination, are central to the precise regulation of centriole duplication. A complex interplay of kinases and E3 ubiquitin ligases ensures that SASS6 is activated and degraded at the appropriate times and locations within the cell. While significant progress has been made in identifying the key players in SASS6 regulation, a detailed quantitative understanding of these modifications is still emerging. Further research, particularly employing advanced quantitative proteomic techniques, will be crucial to fully elucidate the dynamic nature of SASS6 PTMs and their impact on cellular physiology and disease. The methodologies and pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricate world of SASS6 and its role in cell cycle control.

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